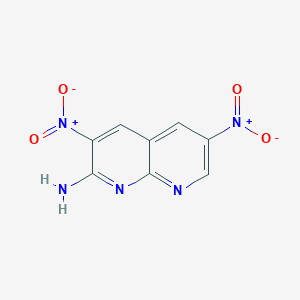

3,6-Dinitro-1,8-naphthyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101478-15-3 |

|---|---|

Molecular Formula |

C8H5N5O4 |

Molecular Weight |

235.16 g/mol |

IUPAC Name |

3,6-dinitro-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C8H5N5O4/c9-7-6(13(16)17)2-4-1-5(12(14)15)3-10-8(4)11-7/h1-3H,(H2,9,10,11) |

InChI Key |

HFQWPADBKCYDAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dinitro 1,8 Naphthyridin 2 Amine and Its Analogs

Retrosynthetic Analysis of the 3,6-Dinitro-1,8-naphthyridin-2-amine Scaffold

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the sequential introduction of the key functional groups. The primary disconnection would involve the removal of the two nitro groups and the amino group, leading back to the parent 1,8-naphthyridine (B1210474) core. However, a more practical approach considers the inherent reactivity of the naphthyridine ring and the directing effects of the substituents.

A plausible retrosynthetic pathway would first involve the deamination of the 2-amino group, leading to 3,6-dinitro-1,8-naphthyridine. Subsequently, the removal of the nitro groups would point towards a 1,8-naphthyridine precursor. A more strategic disconnection, however, would be to consider the final amination step. For instance, the target molecule could be synthesized from a precursor like a halogenated dinitronaphthyridine, where the halogen at the 2-position is displaced by an amino group. This leads back to 2-chloro-3,6-dinitro-1,8-naphthyridine.

Further disconnection of the nitro groups would suggest the nitration of a 2-chloro-1,8-naphthyridine (B101967) intermediate. Finally, the 1,8-naphthyridine ring itself can be disconnected via established methods like the Friedländer synthesis, which involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a suitable carbonyl compound. This multi-step approach allows for a more controlled introduction of the required functionalities.

Direct Nitration Strategies for Naphthyridine Cores

The direct introduction of nitro groups onto a pre-existing 1,8-naphthyridine or a 2-amino-1,8-naphthyridine core is a potential synthetic route. However, this approach is fraught with challenges related to regioselectivity and the control of the extent of nitration.

Regioselective Control in Nitration Reactions

The 1,8-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. However, the introduction of an electron-donating group, such as an amino group at the 2-position, can activate the ring and direct incoming electrophiles.

The amino group at the C2 position is expected to direct nitration to the ortho (C3) and para (C5 and C7) positions. Therefore, achieving nitration at the C6 position in the presence of a C2-amino group would be challenging due to its meta-relationship. It is more likely that nitration would occur at the C3 and C5 or C7 positions. To achieve the desired 3,6-dinitration pattern, it might be necessary to employ a substrate that already contains a directing group at a position that favors nitration at C6, or to utilize more complex, multi-step strategies involving blocking and deblocking of more reactive sites.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions for the nitration of naphthyridine cores is crucial to maximize the yield of the desired product and minimize the formation of unwanted isomers and over-nitrated byproducts. Key parameters to consider include:

| Parameter | Considerations |

| Nitrating Agent | A mixture of concentrated nitric acid and sulfuric acid is a common and powerful nitrating agent. The ratio of these acids can be varied to control the reactivity. Other nitrating agents, such as nitronium tetrafluoroborate, could also be explored for potentially milder and more selective reactions. |

| Temperature | Nitration reactions are typically exothermic and require careful temperature control. Lower temperatures generally favor selectivity and reduce the formation of byproducts. |

| Reaction Time | The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without promoting side reactions. |

| Solvent | Sulfuric acid often serves as both a catalyst and a solvent. In other cases, inert solvents might be used. |

Given the challenges in regioselective control, a direct dinitration of 2-amino-1,8-naphthyridine to yield the 3,6-dinitro product in high yield is not a straightforward process and would likely require extensive empirical optimization.

Multi-Step Synthesis from Precursor Molecules

A more reliable and controllable approach to the synthesis of this compound involves a multi-step sequence where the functional groups are introduced in a controlled manner.

Condensation and Cyclization Approaches to the 1,8-Naphthyridine Ring

The construction of the 1,8-naphthyridine ring is a key step in this synthetic strategy. The Friedländer annulation is a widely used and versatile method for this purpose. nih.gov This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group, such as a ketone or a β-ketoester. nih.gov

For the synthesis of a precursor to the target molecule, one could envision the condensation of a suitably substituted 2-aminopyridine (B139424) derivative. For example, a 2-amino-5-nitropyridine-3-carboxaldehyde could be a key intermediate.

| Reaction Name | Precursors | Conditions | Product |

| Friedländer Synthesis | 2-aminonicotinaldehyde and an active methylene compound | Acid or base catalysis | Substituted 1,8-naphthyridine |

| Combes Reaction | 2,6-diaminopyridine and a 1,3-diketone | Polyphosphoric acid | 2-amino-1,8-naphthyridine derivative |

| Gould-Jacobs Reaction | 2-aminopyridine and diethyl ethoxymethylenemalonate | Thermal cyclization | 4-hydroxy-1,8-naphthyridine derivative |

Introduction of Nitro and Amino Functionalities

Following the formation of the 1,8-naphthyridine core, the subsequent steps would involve the introduction of the nitro and amino groups at the desired positions.

The introduction of the amino group at the C2 position can be achieved through various methods. If the naphthyridine ring is synthesized with a suitable leaving group at the C2 position (e.g., a chloro group), a nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent can be performed. Alternatively, a nitro group at the C2 position can be reduced to an amino group.

The introduction of the nitro groups at the C3 and C6 positions would likely be achieved through electrophilic nitration. As discussed earlier, the directing effects of the substituents on the ring will play a crucial role. A possible strategy would involve:

Synthesis of a 2-amino-1,8-naphthyridine derivative.

Protection of the highly activating amino group to modulate its directing effect and prevent side reactions.

Stepwise nitration, potentially using different nitrating agents or conditions to control the regioselectivity. The first nitration might be directed to the C3 position by the protected amino group. The introduction of the second nitro group at C6 would be more challenging and might require a precursor already containing a nitro group on the pyridine (B92270) ring used for the initial cyclization.

Deprotection of the amino group to yield the final product.

An alternative approach could involve the amination of a pre-existing 3,6-dinitro-1,8-naphthyridine derivative. wur.nl This would require the synthesis of the dinitronaphthyridine core first, followed by a nucleophilic substitution reaction to introduce the amino group at the C2 position. This route may be more feasible for achieving the desired substitution pattern.

Nucleophilic-Type Ring Transformations in Dinitropyridone Systems

Nucleophilic-type ring transformation is a powerful synthetic strategy that involves the "scrap and build" of cyclic compounds. nih.gov For a substrate to be suitable for this type of transformation, it generally requires high electron deficiency, low aromatic stabilizing energy, and the presence of a good leaving group within its structure. nih.gov 1-Methyl-3,5-dinitro-2-pyridone is an exemplary substrate that meets these criteria, making it highly reactive for constructing new ring systems. nih.gov The electron-withdrawing properties of the nitro and carbonyl groups, combined with the ring nitrogen atoms, significantly reduce the electron density of the pyridone ring. nih.gov

The process is initiated by the addition of a nucleophile to the electron-deficient ring. For instance, the reaction of dinitropyridone with amines can lead to ring opening, forming nitro-substituted azadienamine. nih.gov This indicates that an anionic nitroacetamide fragment can act as an effective leaving group, facilitating the transformation. nih.gov

A significant advancement in this area is the three-component ring transformation (TCRT), which expands the synthetic utility by using simple ketones and a nitrogen source, such as ammonia or ammonium (B1175870) acetate, instead of more complex 1,3-dicarbonyl compounds. nih.gov In these reactions, the dinitropyridone effectively serves as a stable synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.govresearchgate.net This methodology allows for the synthesis of highly functionalized nitropyridines and nitroanilines that are otherwise difficult to obtain. nih.gov

The general mechanism of these transformations often involves the initial formation of a σH complex resulting from the nucleophilic attack on a carbon atom of the ring. uow.edu.au The subsequent pathway depends on the nature of the nucleophile; while mononucleophilic amines might lead to ring-opened products, dinucleophilic reagents are necessary for ring transformation reactions. uow.edu.au

Table 1: Examples of Nucleophilic-Type Ring Transformations with Dinitropyridone This table is interactive. You can sort and filter the data.

| Substrate | Reagent(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Sodium enolate of diethyl acetonedicarboxylate | 2,6-Difunctionalized 4-nitrophenol | High yield ring transformation | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone + Ammonia | Nitropyridine | Three-component reaction | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone + Ammonium Acetate | Nitroaniline | Three-component reaction | nih.gov |

| 1,4-Dinitropyrazole | Primary Arylhydrazines | 1-Aryl-4-nitropyrazole | Serves as nitromalonaldehyde equivalent | researchgate.net |

Novel and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These approaches often involve the use of catalysts, alternative energy sources like microwaves, and solvent-free conditions to reduce environmental impact and improve reaction outcomes.

Catalytic Methods in Dinitronaphthyridine Synthesis

The synthesis of naphthyridine derivatives can be significantly enhanced through catalysis. Catalysts play a crucial role in improving reaction efficiency, selectivity, and adhering to the principles of green chemistry. researchgate.netmdpi.com For the construction of the 1,8-naphthyridine core, various catalytic systems have been employed.

One notable example is the Friedländer annulation, a classic method for synthesizing quinolines and their aza-analogs like naphthyridines. The use of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) as a catalyst has been shown to be highly effective and regioselective in preparing 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones. organic-chemistry.org Copper-catalyzed annulation reactions also provide a pathway to substituted naphthyridine precursors. organic-chemistry.org Furthermore, Lewis acids such as N-bromosulfonamides have been used to facilitate the three-component condensation reaction of 2-aminopyridines, aldehydes, and active methylene compounds to produce 1,8-naphthyridine derivatives under mild, room-temperature conditions. organic-chemistry.org

Heterogeneous metal catalytic systems are also gaining attention due to their stability, reusability, and ease of separation from the reaction mixture. nih.gov While often used for hydrogenation of nitroarenes to produce amines or hydroxylamines, these catalysts, particularly platinum and palladium, are vital in multistep syntheses where functional group transformations are required. nih.gov The development of green, eco-friendly heterogeneous catalysts, including magnetic, silica, and zirconium-based systems, offers sustainable alternatives for synthesizing pyridine and dihydropyridine (B1217469) derivatives, which are structurally related to the naphthyridine framework. researchgate.net These catalysts often enable one-pot, multicomponent reactions, which increase product yields and selectivity while minimizing reaction times and waste. researchgate.netresearchgate.net

Microwave-Assisted and Solvent-Free Methodologies

Microwave-induced organic reaction enhancement (MORE) has emerged as a powerful non-conventional technique for rapid organic synthesis. This "e-chemistry" approach is recognized for being easy, effective, economical, and eco-friendly. For the synthesis of 1,8-naphthyridines, microwave irradiation has been successfully applied to the Friedländer condensation of 2-aminonicotinaldehyde with compounds containing an α-methylene group. This method, often performed under solvent-free conditions and sometimes catalyzed by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), significantly reduces reaction times to mere minutes and avoids the pollution associated with conventional solvents.

The benefits of microwave-assisted, solvent-free synthesis are not limited to the formation of the naphthyridine ring. This technique is broadly applicable for various chemical transformations, such as the conversion of aldehydes into nitriles and oximes, which can be key steps in the synthesis of functionalized precursors. mdpi.com The combination of microwave heating with a heterogeneous catalyst like titanium dioxide (TiO₂) can further enhance reaction efficiency. mdpi.com This methodology has been used to synthesize a range of N-substituted 2-amino-1,6-naphthyridine derivatives through one-pot, three-component reactions, highlighting its operational simplicity and suitability for creating compound libraries for biomedical screening. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Conditions | Reaction Time | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Friedländer Synthesis of 1,8-Naphthyridines | Microwave, Solvent-Free, DABCO catalyst | Minutes | Rapid, Eco-friendly, High yield | |

| Synthesis of N-substituted 2-amino-1,6-naphthyridines | Microwave, Acetic Acid | Not specified | Operational simplicity, Excellent yields | nih.gov |

| Conversion of Aldehydes to Nitriles/Oximes | Microwave, Solvent-Free, TiO₂ | 5 minutes | Rapid, Solvent-free | mdpi.com |

| Synthesis of Enaminones | Microwave, Solvent-Free, Catalyst-Free | Not specified | Green methodology, Good yields | eurjchem.com |

Utilization of Meldrum's Acid Adducts in Naphthyridine Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility in forming a wide range of heterocyclic compounds. mdpi.com Its derivatives, or adducts, serve as important intermediates in constructing complex molecular architectures. mdpi.comclockss.org

In the context of naphthyridine synthesis, Meldrum's acid is particularly useful in reactions analogous to the Conrad-Limpach synthesis. It can be used in place of β-ketoesters to react with aminopyridine derivatives. nih.gov This reaction initially forms an enamine intermediate, which then undergoes heat-assisted intramolecular cyclization in a high-boiling solvent like Dowtherm A. Subsequent decarboxylation leads to the formation of naphthyridinone structures. nih.gov

A more direct approach involves the thermolysis of Meldrum's acid adducts. The synthesis of 1,8-naphthyridine-4(1H)-ones has been achieved through the thermal decomposition of adducts formed from 2-aminopyridine and a methylene-Meldrum's acid derivative. researchgate.net The high reactivity of Meldrum's acid and its derivatives is due to the constrained cyclic structure, which facilitates reactions like Knoevenagel condensation and Michael addition, often leading to ketene (B1206846) formation at high temperatures. mdpi.com This reactivity makes it a powerful tool for building the bicyclic naphthyridine core.

Chemical Reactivity and Mechanistic Studies of 3,6 Dinitro 1,8 Naphthyridin 2 Amine

Reactivity of the Amino Group

The amino group at the 2-position of the naphthyridine ring is a key site for a variety of chemical transformations, including reactions with electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The amino group of 3,6-Dinitro-1,8-naphthyridin-2-amine is expected to undergo acylation and alkylation reactions, which are common for aromatic amines. However, the presence of two strongly electron-withdrawing nitro groups can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base is expected to yield the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would likely produce N-(3,6-dinitro-1,8-naphthyridin-2-yl)acetamide. The reaction would proceed through nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Similarly, alkylation with alkyl halides can introduce alkyl substituents on the amino group. The reaction of amines with alkyl halides can sometimes lead to polyalkylation, but conditions can often be controlled to favor monoalkylation. For example, reaction with methyl iodide in the presence of a non-nucleophilic base could yield N-methyl-3,6-dinitro-1,8-naphthyridin-2-amine.

Table 1: Representative Acylation and Alkylation Reactions of Amino-Substituted Heterocycles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine (B139424) | Acetyl chloride | 2-Acetamidopyridine | General Knowledge |

| 2-Amino-3-acylthiophenes | Benzyl bromide | N-Benzyl-2-amino-3-acylthiophenes | energetic-materials.org.cn |

| 2-Amino-6-methylpyrimidine-4-one | Alkyl halides (C4-C9) | N3-alkylated products | europeanscience.org |

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates in organic synthesis. However, the stability of heteroaromatic diazonium salts can vary, with pyridine-2-diazonium salts being notably unstable. nih.gov

Once formed, the diazonium salt of this compound could undergo a variety of subsequent transformations, collectively known as Sandmeyer-type reactions, to introduce a range of substituents at the 2-position. These reactions typically involve copper(I) salts as catalysts. rsc.org

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

|---|---|

| CuCl | 2-Chloro-3,6-dinitro-1,8-naphthyridine |

| CuBr | 2-Bromo-3,6-dinitro-1,8-naphthyridine |

| CuCN | 3,6-Dinitro-1,8-naphthyridine-2-carbonitrile |

| H₂O, Δ | 3,6-Dinitro-1,8-naphthyridin-2-ol |

The amino group can also participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration. For example, condensation with benzaldehyde (B42025) would yield N-benzylidene-3,6-dinitro-1,8-naphthyridin-2-amine. The reactivity in these condensations would again be influenced by the electron-withdrawing nature of the dinitronaphthyridine ring system.

Reactivity of the Nitro Groups

The two nitro groups at positions 3 and 6 are the most prominent features of the molecule's reactivity, strongly influencing the electron density of the naphthyridine ring and providing sites for chemical modification.

The nitro groups can be reduced to a variety of other nitrogen-containing functional groups, with the final product depending on the reducing agent and reaction conditions.

Reduction to Amino Groups: Catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl, or SnCl₂) are common methods for the complete reduction of nitro groups to primary amines. nih.gov In the case of this compound, this would lead to the formation of 1,8-naphthyridine-2,3,6-triamine.

Selective Reduction: It is often possible to selectively reduce one nitro group in a polynitroaromatic compound. This selectivity can be influenced by steric hindrance or the electronic environment of the nitro groups. For dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com In the case of this compound, the relative reactivity of the C3 and C6 nitro groups towards selective reduction would be an interesting area of investigation. Reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are sometimes used for such selective reductions. stackexchange.com

Partial Reduction: Under controlled conditions, partial reduction to intermediate functionalities such as nitroso or hydroxylamino groups can be achieved.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | General and efficient method. |

| SnCl₂/HCl | Amine | A classic method for nitro group reduction. |

| Fe/CH₃COOH | Amine | A milder alternative to Sn/HCl. |

| Na₂S/H₂O | Amine | Can sometimes be used for selective reduction. |

| NaBH₄/NiCl₂ | Amine | A modified borohydride (B1222165) system. |

The presence of two strong electron-withdrawing nitro groups makes the naphthyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. While there is no inherent leaving group in the parent molecule, a nitro group itself can sometimes act as a leaving group in highly activated systems. nih.gov More commonly, SNAr reactions occur on related derivatives where a good leaving group (e.g., a halogen) is present on the ring.

For this compound, nucleophilic attack could potentially occur at positions activated by the nitro groups. The positions ortho and para to the nitro groups are the most activated. In this specific molecule, the C4 and C5 positions are ortho and para to one of the nitro groups, and the C7 position is ortho to the other. The amino group at C2 would also influence the regioselectivity of a nucleophilic attack.

For example, in the related compound 2-chloro-3,5-dinitropyridine, the chlorine atom is readily displaced by nucleophiles. researchgate.net If a similar derivative of this compound were prepared, such as a 7-chloro derivative, this position would be highly activated towards SNAr.

Table 4: Examples of Nucleophilic Aromatic Substitution on Nitro-activated Rings

| Substrate | Nucleophile | Product |

|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Aniline | 2-(Phenylamino)-3,5-dinitropyridine |

| 2,4-Dinitrochlorobenzene | Ammonia (B1221849) | 2,4-Dinitroaniline |

| 1-Fluoro-2,4-dinitrobenzene | Glycine | N-(2,4-Dinitrophenyl)glycine |

Influence of Nitro Groups on Ring Activation and Deactivation

In general, nitro groups are powerful deactivating groups in the context of electrophilic aromatic substitution due to their strong inductive and resonance electron-withdrawal. nih.govresearchgate.net This effect significantly reduces the electron density of the aromatic ring system, making it less susceptible to attack by electrophiles. In the case of a 1,8-naphthyridine (B1210474) ring, which is already electron-deficient compared to benzene, the presence of two nitro groups would be expected to result in profound deactivation.

The positioning of the nitro groups at the 3 and 6 positions would further modulate the electron density across the bicyclic system. The amine group at the 2-position, being an activating group, would offer some electronic opposition to the deactivating effect of the nitro groups. However, the cumulative electron-withdrawing effect of two nitro groups is anticipated to dominate, rendering the naphthyridine core highly electron-poor. This deactivation would likely make electrophilic aromatic substitution reactions challenging to achieve under standard conditions.

Electrophilic Aromatic Substitution on the Naphthyridine Core

Specific studies on the electrophilic aromatic substitution of this compound are not available in the current body of scientific literature. For related but simpler systems, such as unsubstituted 1,8-naphthyridine, electrophilic attack is known to be difficult and often requires harsh reaction conditions. The strong deactivation imparted by two nitro groups would be expected to exacerbate this challenge significantly.

The directing effects of the existing substituents would also play a critical role in determining the regioselectivity of any potential electrophilic attack. The interplay between the ortho, para-directing amine group and the meta-directing nitro groups on an already complex heterocyclic system would require detailed computational and experimental analysis to predict outcomes reliably.

Detailed Reaction Mechanism Elucidation

A thorough elucidation of reaction mechanisms requires dedicated investigation, which has not been reported for this compound. Such studies would typically involve a combination of computational modeling and experimental verification.

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways and the characterization of transition states are fundamental to understanding reaction mechanisms. For a molecule like this compound, this would involve high-level quantum chemical calculations to map the potential energy surface for various reactions. These calculations would identify the most energetically favorable routes for chemical transformations and provide insights into the structures of key intermediates and transition states. As of now, such computational studies have not been published.

Kinetic Studies and Activation Energy Determination

Kinetic studies are essential for quantitatively understanding reaction rates and determining activation energies. This experimental data provides crucial benchmarks for validating theoretical models of reaction mechanisms. The activation energy, in particular, offers a measure of the energy barrier that must be overcome for a reaction to proceed. No kinetic data or activation energy determinations for reactions involving this compound have been documented.

Isotopic Labeling Experiments for Mechanistic Insights

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. For instance, substituting a specific atom with a heavier isotope and tracking its position in the products can confirm bond-making and bond-breaking steps. There are no reports of isotopic labeling experiments having been conducted on this compound to probe its reaction mechanisms.

Theoretical and Computational Chemistry Investigations of 3,6 Dinitro 1,8 Naphthyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. For a molecule like 3,6-Dinitro-1,8-naphthyridin-2-amine, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. The spatial distribution of the HOMO and LUMO is also significant. For this compound, the HOMO would likely be localized on the electron-rich amino group and the naphthyridine ring, while the LUMO would be expected to be concentrated around the electron-withdrawing nitro groups. This distribution would indicate that the amino group is the primary site for electrophilic attack, while the nitro groups are susceptible to nucleophilic attack.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower stability. |

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other molecules. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the ESP surface would be expected to show significant negative potential around the oxygen atoms of the nitro groups and the nitrogen atoms of the naphthyridine ring. The hydrogen atoms of the amino group would likely exhibit a positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Reactivity Prediction based on Electronic Properties

The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the ESP surface, can be used to predict the reactivity of a molecule. For instance, the energies of the HOMO and LUMO can be related to the ionization potential and electron affinity, respectively. Various global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from these energies to provide a quantitative measure of a molecule's reactivity. These descriptors would be essential in comparing the reactivity of this compound with other related compounds.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule plays a significant role in its properties and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the orientation of the amino and nitro groups relative to the planar naphthyridine ring. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Tautomerism, the interconversion of structural isomers, is another important aspect to consider. The 2-amino-1,8-naphthyridine scaffold can potentially exist in different tautomeric forms, such as the amino and imino forms. Quantum chemical calculations can determine the relative energies of these tautomers in different environments (e.g., gas phase, solution) to predict the predominant form under specific conditions.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a system of molecules over time. MD simulations solve Newton's equations of motion for a collection of atoms, providing a detailed picture of their movements and interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, known as the crystal structure. The arrangement of molecules in the crystal, or crystal packing, is determined by a complex interplay of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

MD simulations can be used to model the crystal structure of this compound and to analyze the nature and strength of the intermolecular interactions that hold the crystal together. Understanding these interactions is crucial for predicting the physical properties of the solid material, such as its density, melting point, and mechanical stability. For this molecule, strong hydrogen bonds would be expected between the amino group of one molecule and the nitro groups or naphthyridine nitrogen atoms of neighboring molecules, playing a significant role in the crystal packing.

Polymorphism Prediction and Analysis

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in the fields of pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical and chemical properties. For a complex organic molecule such as this compound, computational methods can provide valuable insights into its potential polymorphic landscape. However, a review of the current scientific literature indicates a lack of specific studies focused on the prediction and analysis of polymorphs for this particular compound.

In general, computational polymorphism prediction involves methods that search for the most stable crystal structures based on the molecule's conformational flexibility and intermolecular interactions. These methods typically employ sophisticated algorithms to generate a multitude of potential crystal packings, which are then ranked according to their lattice energies. Techniques such as Monte Carlo simulations and evolutionary algorithms are often utilized for this purpose. The energies of the generated crystal structures are commonly calculated using force fields derived from quantum mechanical computations, such as Density Functional Theory (DFT). While no specific polymorphs have been computationally predicted for this compound in the available literature, the theoretical groundwork for such an investigation is well-established.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations, primarily using Density Functional Theory (DFT), can accurately predict these vibrational frequencies. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed method for such calculations on organic molecules.

Although no specific computational studies on the vibrational spectra of this compound are present in the surveyed literature, the expected vibrational modes can be inferred from the functional groups present in the molecule. A representative table of predicted vibrational frequencies for the key functional groups is presented below. These values are based on typical frequency ranges observed for similar structural motifs in related compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3200 |

| Aromatic C-H Stretch | Naphthyridine Ring | 3100 - 3000 |

| Asymmetric NO₂ Stretch | -NO₂ | 1560 - 1520 |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1330 |

| C=N/C=C Ring Stretch | Naphthyridine Ring | 1650 - 1450 |

| N-H Bend | -NH₂ | 1650 - 1580 |

| Aromatic C-H In-Plane Bend | Naphthyridine Ring | 1300 - 1000 |

| C-N Stretch | Amino and Nitro Groups | 1350 - 1250 |

| Aromatic C-H Out-of-Plane Bend | Naphthyridine Ring | 900 - 675 |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

As with vibrational spectroscopy, specific computational NMR studies for this compound were not found in the reviewed literature. However, by analyzing the electronic environment of each nucleus and comparing it to similar structures, a set of predicted chemical shifts can be estimated. The presence of electron-withdrawing nitro groups and the electron-donating amino group, along with the aromatic naphthyridine core, will significantly influence the chemical shifts. The following tables provide illustrative ¹H and ¹³C NMR chemical shift predictions for this compound. These are estimated values and would require experimental verification or a dedicated computational study for confirmation.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on -NH₂ | 7.5 - 8.5 | Broad Singlet |

| H at position 4 | 8.8 - 9.2 | Doublet |

| H at position 5 | 9.0 - 9.4 | Doublet |

| H at position 7 | 8.5 - 8.9 | Singlet |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C at position 2 | 155 - 160 |

| C at position 3 | 145 - 150 |

| C at position 4 | 120 - 125 |

| C at position 4a | 140 - 145 |

| C at position 5 | 125 - 130 |

| C at position 6 | 150 - 155 |

| C at position 7 | 115 - 120 |

| C at position 8 | 150 - 155 |

| C at position 8a | 145 - 150 |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Comprehensive Structural Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise atomic arrangement within a crystalline solid. For a compound like 3,6-Dinitro-1,8-naphthyridin-2-amine, this technique would yield a wealth of information.

Molecular Conformation, Bond Lengths, and Bond Angles

A crystallographic analysis would reveal the exact bond lengths and angles of the 1,8-naphthyridine (B1210474) core and its substituents. This data is crucial for understanding the electronic effects of the nitro and amine groups on the aromatic system. For instance, the C-N bonds of the nitro groups would be expected to be shorter than a typical single bond, indicating significant double bond character. The geometry of the amine group and its interaction with the naphthyridine ring would also be precisely determined.

Interactive Data Table: Representative Bond Lengths and Angles for 1,8-Naphthyridine Derivatives

| Bond/Angle | Typical Value Range | Significance |

| C-N (nitro) | 1.45 - 1.49 Å | Reveals the degree of electron withdrawal by the nitro groups. |

| N-O (nitro) | 1.20 - 1.25 Å | Indicates the delocalization of the negative charge on the oxygen atoms. |

| C-N (amine) | 1.35 - 1.40 Å | Shows the extent of conjugation of the amine lone pair with the ring. |

| C-N-C (in ring) | 115 - 120° | Reflects the strain and electronic environment within the heterocyclic core. |

Co-crystallization and Host-Guest Chemistry

The potential for this compound to form co-crystals with other molecules is high, driven by the same hydrogen bonding capabilities. Co-crystallization with complementary molecules could be used to modify the physicochemical properties of the compound. X-ray diffraction would be essential to characterize the new solid phases and understand the specific intermolecular interactions in these multi-component crystals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (such as ¹H and ¹³C), allowing for the elucidation of the molecule's connectivity and structure in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

A suite of 2D NMR experiments would be necessary to unambiguously assign all proton and carbon signals, which is often challenging in complex aromatic systems.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the naphthyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and confirming the positions of the substituents.

Interactive Data Table: Expected NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies neighboring protons on the aromatic ring. |

| HSQC | ¹H - ¹³C (1-bond) | Links each proton to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (2-3 bond) | Establishes long-range connectivity, confirming substituent placement. |

Solid-State NMR for Polymorphic Forms and Dynamics

Solid-state NMR (ssNMR) would be employed to study the compound in its solid form. This technique is particularly useful for characterizing different polymorphic forms (different crystal packings of the same molecule) which may exhibit distinct properties. ssNMR can also provide insights into the molecular dynamics in the solid state, such as the rotation of the nitro groups or the dynamics of the amine proton.

High-Resolution Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Detailed Analysis of Functional Group Modes and Vibrational Signatures

A detailed analysis would involve the assignment of specific vibrational modes to the functional groups present in this compound. This includes the N-H stretching and bending modes of the amine group, the symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂), and the various stretching and bending modes associated with the dinitronaphthyridine core. The positions, intensities, and shapes of these spectral bands would provide crucial information about the electronic environment and potential intramolecular interactions, such as hydrogen bonding between the amine protons and the adjacent nitro group. Without experimental spectra, a data table of these vibrational signatures cannot be constructed.

In-situ Spectroscopy for Reaction Monitoring and Mechanistic Study

In-situ vibrational spectroscopy would be employed to monitor the synthesis or subsequent reactions of this compound in real-time. By tracking the appearance and disappearance of characteristic vibrational bands of reactants, intermediates, and products, valuable insights into the reaction kinetics and mechanism could be obtained. However, no such studies have been found in the public domain for this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and allows for the elucidation of the compound's structure. A detailed study would involve identifying the molecular ion peak and analyzing the various fragment ions to propose logical fragmentation pathways. This information is currently unavailable for this compound. A representative data table of expected m/z values and their corresponding fragment structures cannot be generated without this foundational data.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the energy required to promote electrons from lower to higher energy orbitals. For this compound, these transitions would likely involve π → π* and n → π* transitions within the aromatic system, influenced by the electron-donating amine group and the electron-withdrawing nitro groups. Fluorescence spectroscopy would further characterize the excited state properties of the molecule. The absence of experimental spectra precludes any detailed discussion or tabulation of these electronic transitions.

Synthesis and Investigation of Derivatives and Analogs

Systematic Modification of the 3,6-Dinitro-1,8-naphthyridin-2-amine Scaffold

Systematic modification of the parent compound involves targeted chemical changes to its core structure. These alterations are designed to fine-tune the molecule's characteristics for various applications by derivatizing the primary amino group, altering substituents on the heterocyclic ring system, and incorporating novel functional groups.

The amino group at the C2 position of the 1,8-naphthyridine (B1210474) ring is a key site for derivatization. Its nucleophilic nature allows for a range of chemical transformations, including acylation and the formation of dimers. For instance, 2-amino-1,8-naphthyridine can be acylated to form 2-acylamino-1,8-naphthyridine. nih.gov This transformation changes the hydrogen bonding pattern from a donor-donor-acceptor (D-D-A) alignment, which is complementary to cytosine, to a donor-acceptor-acceptor (D-A-A) alignment that is complementary to guanine. nih.gov

Further studies have involved connecting two 2-amino-1,8-naphthyridine units through linkers attached to the amino group to create dimeric structures. nih.gov These modifications are crucial for investigating molecular recognition and binding properties, particularly with nucleic acids. nih.gov

The electronic properties and reactivity of the 1,8-naphthyridine ring are highly sensitive to the nature and position of its substituents. The two nitro groups in this compound are strong electron-withdrawing groups, which significantly influence the electron density of the aromatic system.

Selective reduction of one nitro group is a common strategy to introduce an amino group, creating a donor-acceptor system. In dinitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For example, in related dinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com The choice of reducing agent, such as sodium sulfide (B99878) or sodium polysulfide, is critical for achieving selective reduction of one nitro group over the other. stackexchange.com Such transformations dramatically alter the electronic landscape of the molecule, converting an electron-poor system into one with both electron-donating and electron-withdrawing characteristics.

Introducing new functional groups onto the 1,8-naphthyridine scaffold is a key strategy for developing novel compounds. Modifications are often targeted at the 3rd position of the nucleus. nih.gov For example, the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been achieved through molecular hybridization approaches, leading to compounds with potential biological activities. rsc.org

The functionalization of the 1,8-naphthyridine core allows for the tuning of its photophysical and electronic properties. rsc.org By adding groups like secondary amines at various positions, researchers can enhance specific characteristics, such as binding efficiency to biological targets. nih.gov These synthetic efforts have produced a wide array of derivatives with diverse potential applications. nih.gov

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to designing new compounds with desired properties. For derivatives of this compound, this involves studying how different substituents affect the electronic nature of the naphthyridine ring and how these changes correlate with specific chemical transformations.

Substituents have a profound impact on the electronic properties of the 1,8-naphthyridine system. Electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -CN, -COCH3) significantly affect the molecule's frontier molecular orbitals and intramolecular charge transfer characteristics. nih.gov The presence of both donor and acceptor groups on the naphthyridine scaffold can lead to molecules with interesting photophysical and electrochemical properties. rsc.org

For example, theoretical studies on substituted 1,8-naphthalimides (a related scaffold) show that electron-donating groups promote intramolecular charge transfer upon electronic transition, a property that is less significant in derivatives with electron-withdrawing groups. nih.gov The reactivity of the scaffold is also affected; the electron-deficient nature of the dinitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, while the introduction of an amino group via nitro reduction facilitates electrophilic substitution.

The table below summarizes the effect of different substituent types on the electronic properties of aromatic systems like 1,8-naphthyridine.

| Substituent Type | Example Groups | Effect on Ring Electron Density | Influence on Reactivity |

| Electron-Donating | -NH2, -OH, -OCH3 | Increases | Activates ring towards electrophilic attack |

| Electron-Withdrawing | -NO2, -CN, -C(O)R | Decreases | Activates ring towards nucleophilic attack |

Specific structural features of this compound and its derivatives dictate the outcomes of chemical reactions. The positions of the nitro groups, for example, are critical in directing nucleophilic substitution reactions. The relative positions of these groups also determine which one is more susceptible to selective reduction. stackexchange.com

In nucleophilic addition reactions involving related heterocyclic systems, the electrophilicity of the molecule is a key determinant of reaction rates. researchgate.net The introduction of different substituents allows for the tuning of this electrophilicity. Kinetic studies on such systems have been used to create scales of reactivity, correlating the structural modifications with quantitative measures of reaction kinetics. researchgate.net

The versatility in synthesizing substituted 1,8-naphthyridines allows for the creation of a wide range of derivatives, and the specific placement of functional groups is crucial for their subsequent chemical behavior and potential applications. nih.govrsc.org

Synthesis of Hybrid Heterocyclic Systems Incorporating the Dinitronaphthyridine Core

A comprehensive review of the scientific literature reveals a notable absence of studies dedicated to the synthesis of hybrid heterocyclic systems utilizing This compound as the foundational core. While the broader field of 1,8-naphthyridine chemistry is rich with examples of derivatization and the construction of fused-ring systems, specific research employing the dinitro-substituted amine precursor for such purposes appears to be unpublished.

The inherent chemical nature of This compound , characterized by the strongly electron-withdrawing nitro groups and the nucleophilic amino group, suggests potential for a variety of chemical transformations. In principle, the amino group could serve as a handle for annulation reactions to form fused five- or six-membered heterocyclic rings, such as triazoles, imidazoles, or pyrimidines. Additionally, the nitro groups could potentially be reduced to amino groups, providing further sites for cyclization reactions, or be subjected to nucleophilic substitution.

However, despite these theoretical possibilities, a diligent search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings on the successful synthesis of hybrid heterocyclic systems originating from This compound . Consequently, no data tables detailing reaction schemes, yields, or spectroscopic characterization of such hybrid compounds can be presented.

This lack of available data indicates a potential area for future research within medicinal and materials chemistry. The exploration of synthetic routes to new heterocyclic systems built upon the This compound scaffold could lead to the discovery of novel compounds with unique chemical and biological properties.

Potential Academic Applications and Future Research Directions

Role of 3,6-Dinitro-1,8-naphthyridin-2-amine as a Synthetic Intermediate

The multifunctionality of this compound makes it a highly versatile building block in organic synthesis. The distinct reactivity of its amino and nitro functional groups, coupled with the inherent properties of the 1,8-naphthyridine (B1210474) core, provides multiple avenues for the construction of more elaborate molecules. Chemical suppliers often provide a wide array of heterocyclic compounds, known as building blocks, for use in medicinal chemistry and the synthesis of compound libraries. enamine.netenamine.net

The presence of chemically distinct functional groups allows for a range of selective transformations, making this compound an ideal starting point for synthesizing complex derivatives. The amino group at the C2 position can undergo standard reactions such as acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

Simultaneously, the nitro groups at the C3 and C6 positions are amenable to reduction. These groups can be selectively or completely reduced to the corresponding amino groups, yielding valuable triamine or monoamine intermediates. These transformations open pathways to a diverse array of substituted 1,8-naphthyridines, which are scaffolds known for their versatile biological activities. nih.govmdpi.com The synthesis of various N-3-diaryl-1,8-naphthyridin-2-amines has been explored for their potential biological applications. mdpi.com

| Functional Group | Potential Transformation | Product Class | Potential Application |

| 2-Amino | Acylation, Sulfonylation | Amides, Sulfonamides | Biologically active compounds, Ligands |

| 2-Amino | Diazotization followed by substitution | Halogenated, cyano, or hydroxylated derivatives | Synthetic intermediates |

| 3,6-Dinitro | Selective or complete reduction | Diamino or triamino-naphthyridines | Precursors for dyes, polymers, new heterocycles |

| 1,8-Naphthyridine Core | N-Oxidation | N-Oxides | Modulated electronic properties, new ligands |

The strategic placement of functional groups on the 1,8-naphthyridine framework facilitates its use in constructing larger, fused polycyclic and heterocyclic systems. Following the reduction of the nitro groups to amines, the resulting vicinal or proximate amino groups can be utilized in condensation reactions with dicarbonyl compounds or other bifunctional reagents. This methodology allows for the annulation of new rings onto the naphthyridine core, leading to the creation of complex, multi-ring architectures. Such advanced polycyclic systems are of interest in medicinal chemistry, materials science, and electronics. The 1,8-naphthyridine skeleton is a recognized component in the design of synthetic receptors and other complex molecular structures. researchgate.net

Exploration in Advanced Materials Science

The intrinsic electronic and structural properties of this compound suggest its potential as a foundational component in the development of novel functional materials. The combination of a strong electron-donating group (–NH₂) and two strong electron-withdrawing groups (–NO₂) on a conjugated π-system creates a pronounced "push-pull" electronic structure, which is highly desirable for various materials applications.

Molecules with significant intramolecular charge-transfer character, such as that anticipated in this compound, are prime candidates for non-linear optical (NLO) applications. nih.gov The strong dipole moment resulting from the asymmetric distribution of electron density is a key requirement for second-order NLO activity. The nitro group's potent electron-attracting nature is known to reduce the energy gap in organic molecules, a feature that can enhance NLO properties. nih.gov Theoretical studies on other naphthyridine derivatives have demonstrated that they can possess significant hyperpolarizability values, making them promising for applications in optical switching and data storage. rsc.org

| Property | Contributing Structural Feature | Potential Application |

| Intramolecular Charge Transfer | Amino group (donor) and nitro groups (acceptors) on a conjugated system. | Second-order non-linear optics (NLO). |

| High Dipole Moment | Asymmetric electron distribution from the push-pull system. | Electro-optic modulation, second harmonic generation. |

| Tunable Energy Gap | The strong electron-withdrawing effect of the nitro groups. | Development of novel chromophores for photonics. |

Supramolecular self-assembly relies on non-covalent interactions to organize molecules into well-defined, functional architectures. researchgate.netunizg.hr this compound possesses several features that make it an excellent candidate for designing self-assembling systems. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the naphthyridine rings and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.

Furthermore, the planar aromatic structure and its electron-deficient nature (due to the nitro groups) can promote π-π stacking and charge-transfer interactions with other π-systems. rsc.org These combined interactions could guide the assembly of the molecule into higher-order structures such as one-dimensional tapes, two-dimensional sheets, or complex liquid crystalline phases.

The 1,8-naphthyridine scaffold is a well-established bidentate chelating ligand, with the two nitrogen atoms at positions 1 and 8 forming a stable five-membered ring upon coordination to a metal center. nih.gov This geometry is ideal for binding a wide range of metal ions. The electronic properties of the resulting metal complex can be finely tuned by the substituents on the naphthyridine ring.

In this compound, the amino and dinitro groups would significantly modulate the electron density on the ligand framework, thereby influencing the stability, redox potential, and spectroscopic properties of its metal complexes. Difunctionalized 1,8-naphthyridines are known to serve as effective binding units in the design of synthetic receptors. researchgate.net Research has demonstrated the synthesis and structural characterization of metal complexes involving substituted 1,8-naphthyridine ligands, such as copper complexes. researchgate.net These complexes are of interest for applications in catalysis, sensing, and molecular magnetism.

Methodological Advancements in Naphthyridine Chemistry

Development of Novel Synthetic Strategies for Naphthyridines

While there are numerous strategies for synthesizing the core 1,8-naphthyridine ring system and its derivatives, no methods have been specifically reported for the synthesis of this compound. General synthetic advancements for naphthyridines include:

Multi-component Reactions: These reactions allow for the construction of complex naphthyridine scaffolds in a single step from simple precursors.

Catalytic Approaches: The use of catalysts, such as copper or other transition metals, has enabled novel annulation and condensation reactions to form the naphthyridine core. organic-chemistry.org

Functionalization of Pre-formed Rings: Methods for adding substituents to an existing naphthyridine ring are common. This includes electrophilic aromatic substitution, such as nitration, and nucleophilic aromatic substitution. However, literature detailing the specific double nitration at the 3 and 6 positions of a 2-amino-1,8-naphthyridine precursor is not available. Studies on the nitration of related amino-quinoline and amino-naphthyridine systems suggest that the reaction can be complex, with outcomes dependent on substituents and reaction conditions. researchgate.netresearchgate.net

Refinement of Computational Models for Nitroaromatic Systems

Computational chemistry plays a crucial role in predicting the properties of molecules, including nitroaromatic compounds. Theoretical models are used to understand:

Molecular Structure and Energetics: Calculating the most stable geometric isomers and their relative energies.

Spectroscopic Properties: Predicting NMR, IR, and other spectral data to aid in characterization.

Reactivity and Reaction Mechanisms: Modeling reaction pathways and transition states.

For families of isomers, computational protocols can identify the most stable candidates for further study. nih.govresearchgate.net These models are continuously refined for better accuracy. However, no computational studies specifically modeling the properties of this compound have been published.

Unexplored Reactivity and Future Research Trajectories

Given the lack of foundational data, the reactivity of this compound remains entirely unexplored. Future research would first need to focus on:

Development of a reliable synthetic route to produce the compound in sufficient quantity and purity for study. This would likely involve investigating the controlled nitration of 2-amino-1,8-naphthyridine or a related precursor.

Full characterization of the molecule using modern spectroscopic and analytical techniques.

Investigation of its fundamental chemical reactivity, such as the potential for reduction of the nitro groups or substitution reactions involving the amino group.

Theoretical modeling to understand its electronic structure and predict its properties, which could guide experimental work.

Without these fundamental steps, any discussion of potential applications or further research directions remains speculative. The absence of this compound from the scientific literature suggests it may be a novel target for synthetic and computational chemists.

Q & A

Q. What are the primary synthetic routes for 3,6-dinitro-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via amination and nitration of naphthyridine precursors. For example, nitration of 1,8-naphthyridine derivatives with nitric acid under controlled temperatures (e.g., 70–100°C) introduces nitro groups at positions 3 and 5. Subsequent amination using liquid ammonia or alkylamines at elevated temperatures (110–170°C) yields the target amine. Reaction yields (45–50%) depend on stoichiometry, solvent choice (e.g., ethanol or dichloromethane), and catalysts like potassium permanganate . Optimizing reagent purity and avoiding side reactions (e.g., over-nitration) are critical for reproducibility.

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound’s nitro and amine groups pose acute toxicity risks (oral, dermal, and inhalation). Key precautions include:

- Using fume hoods and PPE (gloves, goggles, lab coats) to prevent exposure .

- Avoiding dust formation during weighing; employ wet methods or closed systems.

- Storing in dry, inert conditions (argon/nitrogen atmosphere) to prevent decomposition . Emergency protocols: For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of:

- HPLC/GC-MS : To assess purity (>95%) and detect nitro-containing byproducts .

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitro at C3/C6, amine at C2) .

- FT-IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~3350 cm (N-H stretch) validate functional groups . Cross-validate with elemental analysis for C, H, N composition.

Advanced Research Questions

Q. How can competing reaction pathways during nitration be minimized to improve selectivity for 3,6-dinitro substitution?

Nitration regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed metallation : Use protecting groups (e.g., acetyl) on the amine to direct nitration to electron-deficient positions .

- Low-temperature stepwise nitration : Introduce one nitro group at a time (e.g., at C3 first, then C6) with HNO/HSO at 0–5°C to reduce polysubstitution .

- Computational modeling : DFT calculations predict reactive sites and optimize reagent ratios .

Q. What methodologies resolve contradictions in spectral data for this compound derivatives?

Conflicting data (e.g., unexpected NMR shifts or MS fragments) may arise from tautomerism or impurities. Address this via:

- 2D NMR (COSY, NOESY) : Map coupling patterns to distinguish isomers .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas and detect trace byproducts .

- X-ray crystallography : Resolve ambiguities in substitution patterns for crystalline derivatives . Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. How can factorial design optimize the synthesis of this compound for scalable production?

Apply orthogonal experimental design to test variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Reaction time (4–12 hrs), HNO concentration (70–90%), temperature (70–110°C).

- Response surface methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts . Pilot-scale trials should include real-time monitoring (e.g., in situ IR) to adjust parameters dynamically .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Software like Gaussian or ORCA performs quantum mechanical calculations to:

- Map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4/C7) prone to nucleophilic attack .

- Simulate transition states to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) . Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often stem from unaccounted variables:

- Catalyst lot variability : Test multiple batches of catalysts (e.g., KMnO) for trace metal contaminants .

- Moisture sensitivity : Use anhydrous solvents and molecular sieves in hygroscopic steps .

- Byproduct profiling : LC-MS or TLC to identify side products (e.g., mono-nitro or oxidized species) and adjust purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.